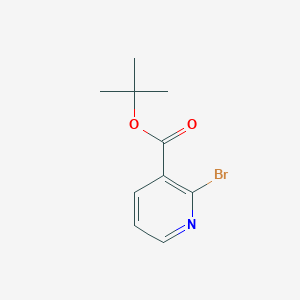

叔丁基 2-溴烟酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl and bromo-functionalized compounds often involves atom transfer radical polymerization (ATRP) and nucleophilic substitution reactions. For example, poly(tert-butyl methacrylate) macrointermediates with a bromine atom end group have been synthesized using ATRP, demonstrating the feasibility of incorporating tert-butyl and bromo groups into complex molecules through controlled polymerization and subsequent functionalization steps (Yang et al., 2006).

Molecular Structure Analysis

Molecular structure and conformational analysis of tert-butyl and bromo-functionalized compounds can be achieved through various spectroscopic and computational methods. For instance, the crystal and molecular structure of certain tert-butyl and bromo-substituted compounds have been characterized using X-ray crystallography and density functional theory (DFT) analyses, providing insights into the spatial arrangement and electronic structure of these molecules (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl and bromo-functionalized compounds participate in a variety of chemical reactions, including C-N bond formations and bromination reactions. These reactions can lead to the synthesis of complex heterocyclic compounds and the modification of molecular frameworks, illustrating the chemical versatility of tert-butyl and bromo groups in organic synthesis (Sau et al., 2018).

科学研究应用

合成与环境影响

- 合成酚类抗氧化剂 (SPA),包括与叔丁基 2-溴烟酸盐在结构上相关的化合物,在防止工业产品中的氧化反应中发挥着至关重要的作用,从而延长其保质期。对 2,6-二叔丁基-4-甲基苯酚 (BHT) 等 SPA 的研究强调了了解这些化合物的环境存在、人体接触和毒性的重要性。这些知识对于开发毒性更低、环境影响更小的新型 SPA 至关重要 (Runzeng Liu & S. Mabury, 2020).

生物分离工艺

- 三相分配 (TPP) 是一种新兴的非色谱生物分离技术,已应用于从天然来源分离和纯化生物活性分子。这项技术可能涉及与叔丁基 2-溴烟酸盐类似的溶剂或化合物,因其在提取蛋白质、酶、植物油、多糖和小分子有机化合物方面的效率、可扩展性和生态友好性而备受关注 (Jingkun Yan 等人,2018).

甲基叔丁基醚 (MTBE) 分解

- 关于在冷等离子体反应器中添加氢分解甲基叔丁基醚 (MTBE)(一种相关化合物)的研究,提供了利用高级氧化工艺进行环境修复的潜在见解。这项研究的发现可能会为叔丁基 2-溴烟酸盐的研究提供信息,特别是关于其在环境中的分解或转化 (L. Hsieh 等人,2011).

用于纯化的聚合物膜

- 聚合物膜在燃料添加剂的纯化中的应用,特别是通过全蒸发分离甲醇/甲基叔丁基醚 (MTBE),突出了材料科学在开发高效分离技术中的重要性。此类研究可应用于涉及叔丁基 2-溴烟酸盐的纯化或分离过程,展示了化学工程在优化生产和纯化过程中的作用 (A. Pulyalina 等人,2020).

生物降解和环境归趋

- 土壤和地下水中乙基叔丁基醚 (ETBE) 等醚类的生物降解和环境归趋为理解叔丁基 2-溴烟酸盐等化合物在类似环境中的行为提供了模型。对 ETBE 降解的研究强调了生物降解途径的复杂性和微生物群落的影响,这可能与评估叔丁基 2-溴烟酸盐的环境影响有关 (S. Thornton 等人,2020).

作用机制

Target of Action

Tert-Butyl 2-bromonicotinate is an organic compound Similar compounds like tert-butanol have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, protein maturation, aromatic compound degradation, and calcium signaling respectively .

Mode of Action

It’s known that tert-butyl groups in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, commonly known as magic blue (mb•+), and triethylsilane . This process facilitates the cleavage of the C−O bond in these compounds .

Biochemical Pathways

The compound’s potential role in organic synthesis suggests that it may be involved in various chemical reactions and pathways .

Result of Action

The compound’s potential role in organic synthesis suggests that it may contribute to the formation of various organic compounds .

Action Environment

Tert-Butyl 2-bromonicotinate is a colorless or light yellow liquid with a special odor . It is soluble in general organic solvents but insoluble in water . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as solvent type, temperature, and pH. The compound should be stored under an inert atmosphere at 2-8°C .

属性

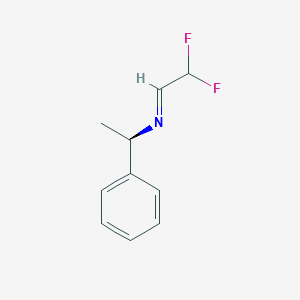

IUPAC Name |

tert-butyl 2-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJNDKUAPNBGCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597628 |

Source

|

| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168629-64-9 |

Source

|

| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)